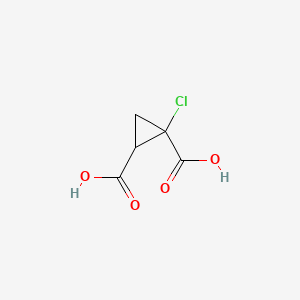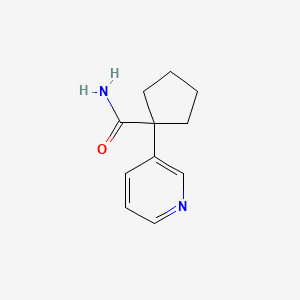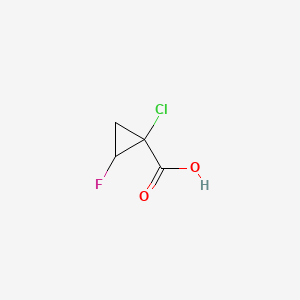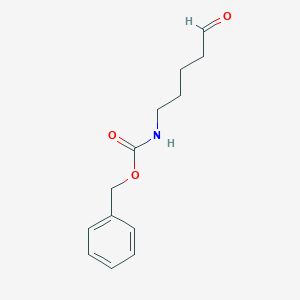
2,4-Dichlorobenzenesulfonyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobenzenesulfonyl isocyanate (DCBSI) is an organic compound with the molecular formula C7H4Cl2NO3S. It is a white solid that is soluble in water and some organic solvents. DCBSI is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a cross-linking agent. It is also used as an initiator in radical polymerization reactions.
作用机制
2,4-Dichlorobenzenesulfonyl isocyanate acts as a catalyst in polymerization reactions by forming a complex with the monomers that are to be polymerized. This complex can then react with other monomers to form a polymer. The reaction is initiated by the addition of a radical initiator such as an alkoxyamine. The reaction is then propagated by the addition of additional monomers.
Biochemical and Physiological Effects
This compound is not known to have any adverse biochemical or physiological effects. It is not known to be toxic or carcinogenic.
实验室实验的优点和局限性
The main advantage of using 2,4-Dichlorobenzenesulfonyl isocyanate in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. The main limitation of using this compound is its low solubility in water, which may limit its use in some applications.
未来方向
Future research on 2,4-Dichlorobenzenesulfonyl isocyanate may include the development of new synthetic methods, the exploration of its use in different applications, and the investigation of its effects on biological systems. Additionally, research could focus on the development of new catalysts that are based on this compound, or the development of new polymers that are based on this compound. Finally, research could explore the potential use of this compound as a drug delivery system.
合成方法
2,4-Dichlorobenzenesulfonyl isocyanate can be synthesized by the reaction of 2,4-dichlorobenzene sulfonyl chloride and sodium isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction is complete in about 5 hours.
科学研究应用
2,4-Dichlorobenzenesulfonyl isocyanate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a cross-linking agent. It is also used as an initiator in radical polymerization reactions. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.
属性
IUPAC Name |
2,4-dichloro-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-1-2-7(6(9)3-5)14(12,13)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGNDDSBFXWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














